molecular formula C11H21ClN2O4 B573149 (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride CAS No. 1217779-15-1

(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B573149
CAS No.: 1217779-15-1
M. Wt: 280.749
InChI Key: KJYYJRIAHJXTNC-WSZWBAFRSA-N
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Description

(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C11H21ClN2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride typically involves the protection of the amino group of pyrrolidine followed by esterification. The tert-butoxycarbonyl (Boc) group is commonly used for protecting the amino group. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) and hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-Methyl 4-amino-2-pyrrolidinecarboxylate hydrochloride: Lacks the Boc protecting group, making it more reactive.

    (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate: The free base form without the hydrochloride salt.

Uniqueness

The presence of the Boc protecting group in (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride provides unique reactivity and stability, making it particularly useful in selective synthetic applications and pharmaceutical research .

Biological Activity

The compound (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is a derivative of pyrrolidine that has garnered attention due to its potential biological activities, particularly in the context of modulating protein-protein interactions (PPIs) and influencing cellular pathways related to oxidative stress and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈N₂O₄·HCl
  • Molecular Weight : 290.75 g/mol
  • CAS Number : 254882-14-9
  • Density : 1.182 g/cm³
  • Boiling Point : 352.1 °C at 760 mmHg

Interaction with Nrf2-Keap1 Pathway

One of the significant biological activities of this compound is its role in the Nrf2-Keap1 signaling pathway . This pathway is crucial for cellular defense against oxidative stress. The compound acts as an inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), leading to the stabilization and activation of Nrf2, which in turn upregulates antioxidant response elements (AREs) and enhances the expression of detoxifying enzymes .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the structure of this compound can significantly impact its potency as an inhibitor of the Nrf2-Keap1 interaction. For instance, variations in the macrocyclic structure and stereochemistry have been explored to optimize binding affinity and inhibitory activity . The importance of specific functional groups was highlighted in studies where different substituents were tested, revealing that certain modifications could enhance or diminish biological activity .

Efficacy in Disease Models

  • Oxidative Stress and Inflammation : In vitro studies have demonstrated that compounds from this series can effectively reduce markers of oxidative stress in cell culture models. For example, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress .
  • Neuroprotection : Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could mitigate neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it showed a reduction in pro-inflammatory cytokines and improved clinical scores, indicating its potential as an anti-inflammatory agent .

Data Summary Table

Parameter Value
Molecular FormulaC₁₃H₁₈N₂O₄·HCl
Molecular Weight290.75 g/mol
Density1.182 g/cm³
Boiling Point352.1 °C
MechanismNrf2-Keap1 PPI Inhibition
Efficacy in Oxidative StressSignificant ROS Reduction
Neuroprotective EffectsMitigates Neuronal Cell Death
Anti-inflammatory EffectsReduces Pro-inflammatory Cytokines

Properties

IUPAC Name

methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYYJRIAHJXTNC-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279039-33-6
Record name L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279039-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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